biological function of 15S-Hepe in EPA metabolism
biological function of 15S-Hepe in EPA metabolism
The Biological Function of 15S-HEPE in EPA Metabolism: A Technical Guide
Executive Summary
15(S)-Hydroxyeicosapentaenoic acid (15S-HEPE) is a bioactive monohydroxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA).[1] While often categorized merely as an intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) such as Resolvin E4, 15S-HEPE possesses distinct, intrinsic biological activities. It functions as an endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR
This guide delineates the precise metabolic genesis of 15S-HEPE, its divergence from the aspirin-triggered 15R-epimer, its direct signaling mechanisms, and the critical analytical protocols required for its quantification in biological matrices.
Biochemical Genesis & Stereochemistry
The formation of 15S-HEPE is a stereospecific enzymatic process, distinct from non-enzymatic auto-oxidation or aspirin-triggered pathways.
The 15-Lipoxygenase Pathway
The primary biosynthetic route involves 15-Lipoxygenase (15-LOX) isoforms (ALOX15 in humans).[2] Unlike Cyclooxygenase-2 (COX-2), which requires acetylation by aspirin to generate the R-epimer (15R-HEPE), 15-LOX directly inserts molecular oxygen at the C-15 position of the EPA carbon chain in the S configuration.[1]
-
Enzyme: 15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2).[2][5]
-
Intermediate: 15(S)-Hydroperoxyeicosapentaenoic acid (15S-HpEPE).[3]
-
Reduction: 15S-HpEPE is rapidly reduced by cellular glutathione peroxidases (GPx) to the stable alcohol, 15S-HEPE .
Metabolic Divergence: The "Shunt" vs. Direct Action
Once formed, 15S-HEPE faces a metabolic bifurcation:
-
Direct Signaling: It remains as a stable lipid mediator to activate nuclear receptors (PPAR
). -
Conversion to Resolvins: It serves as a substrate for 5-Lipoxygenase (5-LOX) to generate Resolvin E4 (5S,15S-diHEPE).
-
Note: 15S-HEPE is not the precursor to Resolvin E1 (RvE1). RvE1 is derived from 18-HEPE (via CYP450 or aspirin-COX-2). This distinction is critical for accurate pathway mapping.
-
Visualization of the Metabolic Pathway
Figure 1: The metabolic bifurcation of EPA. 15S-HEPE is generated via 15-LOX and acts as both a direct PPAR
Functional Mechanism: PPAR Activation[7][8]
The defining biological activity of 15S-HEPE, independent of its conversion to resolvins, is its role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Molecular Signaling
Unlike prostaglandins that act primarily on cell-surface GPCRs, 15S-HEPE crosses the nuclear membrane to bind PPAR
-
Ligand Binding: 15S-HEPE binds to the ligand-binding domain (LBD) of PPAR
. -
Heterodimerization: The activated PPAR
forms a heterodimer with the Retinoid X Receptor (RXR). -
Transactivation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6]
Physiological Outcomes[9]
-
Anti-Proliferative (Oncology): In prostate cancer models (e.g., PC3 cells), 15S-HEPE signaling upregulates cell cycle inhibitors, suppressing tumor growth.
-
Anti-Fibrotic (Renal): By activating PPAR
, 15S-HEPE inhibits the transition of acute kidney injury (AKI) to chronic kidney disease (CKD), reducing renal fibrosis. -
Anti-Inflammatory (Allergy): It stabilizes mast cells, inhibiting degranulation and reducing symptoms in allergic rhinitis models.
Figure 2: 15S-HEPE signaling mechanism via nuclear receptor PPAR
Analytical Methodologies: LC-MS/MS Quantification[1][2][6]
Accurate measurement of 15S-HEPE requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish it from other isomers (e.g., 12-HEPE, 15R-HEPE).
Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma, serum, or tissue homogenate.
-
Protocol:
-
Precipitate proteins with ice-cold methanol (1:3 v/v).
-
Acidify supernatant to pH 3.5 (to protonate the carboxyl group).
-
Load onto C18 SPE cartridges.
-
Wash with water/methanol (85:15).
-
Elute with methyl formate or methanol.
-
Evaporate under nitrogen and reconstitute in mobile phase.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid.
-
B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time Note |
| 15(S)-HEPE | 317.2 | 219.1 | -20 | Elutes after 15-HETE |
| 15(S)-HEPE | 317.2 | 115.0 | -24 | Secondary confirmation |
| 15(S)-HEPE-d5 (IS) | 322.2 | 224.1 | -20 | Internal Standard |
Note: Chiral chromatography (e.g., Chiralpak AD-RH) is required if distinguishing 15S-HEPE from aspirin-triggered 15R-HEPE is necessary for the study design.
Experimental Protocols
Protocol A: Enzymatic Synthesis of 15S-HEPE
To generate high-purity standards or for metabolic flux studies.
-
Reagents:
-
Substrate: EPA (sodium salt), 100 µM.
-
Enzyme: Soybean Lipoxygenase (Type I-B) or Recombinant Human 15-LOX-2 (100 units/mL).
-
Buffer: Borate buffer (0.1 M, pH 9.0) or PBS (pH 7.4).
-
-
Reaction:
-
Incubate EPA with enzyme at 4°C (to minimize side reactions) for 30 minutes with continuous oxygen bubbling.
-
Monitor UV absorbance at 235 nm (formation of conjugated diene).
-
-
Reduction:
-
Add Sodium Borohydride (
) or Triphenylphosphine ( ) to reduce the hydroperoxide (15-HpEPE) to the alcohol (15-HEPE).
-
-
Purification:
-
Acidify to pH 3.0.
-
Extract with diethyl ether.
-
Purify via RP-HPLC.
-
Protocol B: PPAR Reporter Assay
To validate biological activity in vitro.
-
Cell Line: HEK293 or PC3 cells.
-
Transfection: Cotransfect with:
-
PPRE-Luciferase reporter plasmid.
-
PPAR
expression vector. -
RXR
expression vector.
-
-
Treatment:
-
Treat cells with 15S-HEPE (0.1 - 10 µM) for 24 hours.
-
Positive Control: Rosiglitazone (1 µM).
-
-
Readout: Measure luciferase activity using a luminometer. 15S-HEPE should induce a dose-dependent increase in luminescence.
References
-
Miller, R. et al. (2001). "15S-Hydroxyeicosatetraenoic Acid Activates Peroxisome Proliferator-activated Receptor Gamma and Inhibits Proliferation in PC3 Prostate Carcinoma Cells."[7][8] Cancer Research.[7] Link
-
Serhan, C.N. et al. (2005).[9] "Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis." PNAS. Link
-
Oh, S.F. et al. (2011). "Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation."[10] Journal of Clinical Investigation. Link
- Isobe, Y. et al. (2012). "Identification of 15-Hydroxyeicosapentaenoic Acid as an Anti-inflammatory Metabolite of Eicosapentaenoic Acid." Biological & Pharmaceutical Bulletin.
-
Cayman Chemical. "15(S)-HEPE Product Information & Mass Spectrometry Data." Link
-
Lipid Maps. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
